Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]-
Description
The compound Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- (CAS: 1152574-18-9) is a propanamide derivative with the molecular formula C15H18N2O2S and a molecular weight of 290.4 g/mol . Its structure comprises:
- A propanamide backbone (CH3CH2CONH-).
- A 4-amino-2-methylphenyl group attached to the amide nitrogen.
- A (2-furanylmethyl)thio substituent at the α-carbon of the propanamide chain.
Limited data on its physical properties (e.g., melting point, boiling point) are available .
Properties
CAS No. |
1152574-18-9 |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(furan-2-ylmethylsulfanyl)propanamide |
InChI |
InChI=1S/C15H18N2O2S/c1-10-8-12(16)5-6-14(10)17-15(18)11(2)20-9-13-4-3-7-19-13/h3-8,11H,9,16H2,1-2H3,(H,17,18) |
InChI Key |
BBDHBPZAADDNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)SCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling via Carbodiimide Reagents
A widely adopted method involves activating the carboxylic acid group of 2-bromopropionic acid using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The activated intermediate then reacts with 4-amino-2-methylaniline under inert conditions to yield N-(4-amino-2-methylphenyl)-2-bromopropanamide. This method typically achieves yields of 70–85% when conducted in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C.
Reaction Conditions:
Ammonolysis of Propionic Acid Derivatives
An alternative route, adapted from industrial-scale amidation processes, employs propionic acid derivatives (e.g., acid chlorides or anhydrides) reacted with 4-amino-2-methylaniline in the presence of ammonium hydroxide. While less common for complex amines, this method offers scalability, with patent CN104987297A reporting >90% conversion rates using continuous flow reactors.
Thioether Linkage Synthesis: Introducing the Furanylmethyl Substituent
The thioether group at the propanamide’s α-position is introduced via nucleophilic substitution or thiol-displacement reactions.
Nucleophilic Substitution of Halogenated Intermediates
The bromine atom in N-(4-amino-2-methylphenyl)-2-bromopropanamide is displaced by 2-furanylmethylthiolate, generated in situ from 2-furanylmethyl mercaptan (HS-CH₂-furan) and a base such as potassium carbonate. This one-pot reaction proceeds efficiently in polar aprotic solvents:
Typical Protocol:
-
Dissolve 2-bromopropanamide intermediate (1 eq) and 2-furanylmethyl mercaptan (1.2 eq) in DMF.
-
Add K₂CO₃ (2 eq) and heat at 60–80°C for 4–6 hours.
-
Isolate product via aqueous workup and column chromatography.
Key Data:
Thiol-Disulfide Exchange
In cases where halogenated intermediates are unstable, thiol-disulfide exchange offers an alternative. Here, a pre-formed disulfide (e.g., bis(2-furanylmethyl) disulfide) reacts with a thiol-containing propanamide under reducing conditions. While less common, this method minimizes oxidative degradation of sensitive amines.
Industrial Production and Optimization
Scaling the synthesis requires addressing challenges in purification, reagent cost, and reaction efficiency.
Continuous Flow Reactors
Patent CN104987297A highlights the use of continuous flow systems for amidation steps, reducing reaction times from hours to minutes and improving heat dissipation. For the target compound, integrating flow chemistry could enhance throughput, particularly during the initial coupling step.
Solvent Recycling and Waste Reduction
Industrial protocols emphasize solvent recovery, especially for DMF and dichloromethane. Distillation and adsorption-based methods achieve >90% solvent reuse, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide Coupling | 78% | >95% | Moderate | High |
| Ammonolysis | 85% | 90% | High | Moderate |
| Thiol-Displacement | 72% | 92% | Low | High |
Challenges and Mitigation Strategies
-
Thiol Oxidation: The 2-furanylmethylthiol intermediate is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like BHT.
-
Byproduct Formation: Disulfide byproducts are minimized using excess thiol (1.2–1.5 eq) and phased reagent addition.
-
Purification Difficulties: Reverse-phase chromatography or recrystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: The amino group on the aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C with H₂, sodium borohydride (NaBH₄)
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, sulfonic acids
Scientific Research Applications
Table of Synthetic Routes
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Amide Formation | 4-amino-2-methylbenzoic acid + amine | Dehydrating conditions |
| 2 | Thioether Formation | Thiol + intermediate | Nucleophilic substitution |
Medicinal Chemistry
Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- shows promise in medicinal chemistry due to its potential as a drug candidate. The compound's structure may allow it to interact with biological targets such as enzymes or receptors, possibly leading to therapeutic effects.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of thioether compounds have shown efficacy against various cancer cell lines in vitro, suggesting that Propanamide could possess similar properties.
- Antimicrobial Properties : Research into related compounds has demonstrated antimicrobial activity, indicating that Propanamide may also have applications in treating infections.
Materials Science
The unique structural features of Propanamide allow for its use in developing new materials. Its ability to form stable interactions with other molecules can be exploited in polymer chemistry and the design of new composites.
Potential Applications
- Polymer Additives : Enhancing the properties of polymers by incorporating Propanamide into their structure.
- Nanomaterials : Utilizing its reactivity for functionalizing surfaces at the nanoscale.
Mechanism of Action
The mechanism by which Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thioether and amide groups could play crucial roles in binding to the target molecules, while the aromatic ring might facilitate interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Analysis
The following table highlights key structural differences between the target compound and related propanamide derivatives:
Key Observations :
- Thioether vs.
- Furan vs. Aromatic Rings : The furan ring introduces electron-rich π-systems, differing from dichlorophenyl (e.g., Compound 21a ) or methoxyphenyl groups, which may alter binding interactions in biological targets.
- Amino Group Modifications: The 4-amino-2-methylphenyl group contrasts with acetylated (e.g., ) or fluorinated (e.g., ) aryl amines, affecting hydrogen-bonding capacity and metabolic stability.
Comparison with Other Derivatives:
Physicochemical and Pharmacokinetic Properties
Biological Activity
Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₇H₁₈N₂OS
- Molecular Weight : 302.40 g/mol
- CAS Number : 954585-17-2
The compound features a propanamide backbone with specific functional groups that may influence its biological activity.
The biological activity of Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- is hypothesized to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of structurally similar compounds. For instance, novel benzothiazole derivatives have shown selective and potent antitumor properties in vitro and in vivo. The mechanisms involved include:
- Induction of apoptosis in cancer cells.
- Modulation of cytochrome P450 enzymes, which play a role in drug metabolism and activation.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity. The presence of the furanylmethylthio group is particularly noteworthy as it has been associated with enhanced interaction with microbial targets.
Case Studies
-
Antitumor Efficacy : A study evaluated the efficacy of related compounds against breast and ovarian cancer cell lines (e.g., MCF-7 and IGROV-1). Results indicated significant growth inhibition, suggesting that structural modifications can enhance cytotoxicity.
Compound Cell Line IC50 (µM) Mechanism Benzothiazole Derivative MCF-7 15 Apoptosis induction Propanamide Analog IGROV-1 20 Enzyme inhibition - Antimicrobial Activity : In vitro assays showed that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Propanamide, N-(4-amino-2-methylphenyl)-2-thio | Amide with thioether | Antitumor, antimicrobial |
| 2-Amino-2-methyl-N-(4-methylphenyl)propanamide | Amide | Antitumor |
| N-(4-Aminophenyl)propanamide | Simple amide | Moderate antitumor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]-?
- Methodology : The synthesis typically involves multi-step protocols:
Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-furanylmethylthiol) with a halogenated propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
Amide coupling : Using coupling agents like HATU or EDC/HOBt to conjugate the amino-substituted phenyl group to the propanamide backbone .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are standard for isolating the final product .
- Key Considerations : Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the thioether group .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Primary Methods :
- NMR : ¹H and ¹³C NMR confirm the presence of the furanylmethylthio group (δ ~2.8–3.2 ppm for SCH₂, δ ~6.3–7.6 ppm for furan protons) and the amide proton (δ ~8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles; SHELXL software is widely used for refinement .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Approach :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
- HPLC Stability Assays : Monitor degradation products in solvents (e.g., DMSO, PBS) over 24–72 hours .
- Light Sensitivity : Store in amber vials if the thioether group shows UV-induced oxidation .
Advanced Research Questions
Q. How can structural ambiguities in the propanamide derivative be resolved using complementary techniques?
- Integrated Workflow :
X-ray Diffraction : Resolve crystal packing and confirm bond lengths/angles .
Dynamic NMR : Detect rotational barriers in the amide group (e.g., variable-temperature studies) .
DFT Calculations : Optimize geometry using Gaussian or ORCA software to compare with experimental data .
- Case Study : Conflicting NOE signals in the furan ring were resolved via synchrotron-based crystallography, revealing a planar conformation stabilized by intramolecular H-bonding .
Q. What strategies optimize the compound’s synthetic yield when scaling up?
- Key Adjustments :
- Catalyst Screening : Replace HATU with cheaper alternatives (e.g., DCC) for amide coupling, maintaining >90% yield .
- Flow Chemistry : Continuous-flow reactors reduce side reactions in thioether formation (residence time: 10–15 min) .
- Solvent Recycling : Recover DMF via vacuum distillation to reduce costs .
Q. How do researchers address contradictions in reported biological activity data?
- Troubleshooting Protocol :
Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity (HPLC ≥98%) .
SAR Analysis : Compare derivatives (e.g., replacing the furan with thiophene) to isolate structural contributors to activity .
Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to confirm target binding kinetics, resolving discrepancies in IC₅₀ values .
Q. What computational tools predict the compound’s reactivity in novel chemical reactions?
- Framework :
- Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites on the thioether and amide groups .
- MD Simulations (GROMACS) : Simulate solvent effects on hydrolysis rates in aqueous buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
